Home > Products > Screening Compounds P14532 > N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclohex-3-enecarboxamide
N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclohex-3-enecarboxamide - 1396806-25-9

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclohex-3-enecarboxamide

Catalog Number: EVT-2502991
CAS Number: 1396806-25-9
Molecular Formula: C16H18N6O3
Molecular Weight: 342.359
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-4-[4-(3-Cyclopentylpropyl)-4,5-dihydro-5-oxo-1H-tetrazol-1-yl]-N-[4-[2-[[2-hydroxy-2-(3-pyridinyl)ethyl]amino]ethyl]phenyl]benzenesulfonamide

Compound Description: This compound is a potent and specific β3-adrenergic receptor agonist. In a study on rhesus monkeys, it was shown to induce dose-dependent lipolysis, increase metabolic rate, cause peripheral vasodilatation, and elicit tachycardia without affecting mean arterial pressure. []

(R)-N-[4-[2-[[2-hydroxy-2-(3-pyridinyl)ethyl]amino]ethyl]phenyl]-1-(4-octylthiazol-2-yl)-5-indolinesulfonamide

Compound Description: This compound also acts as a potent and specific agonist at human and rhesus β3-adrenergic receptors. Similar to the previous compound, it induced lipolysis, increased metabolic rate, and caused peripheral vasodilatation and tachycardia in rhesus monkeys. []

Tricyclo[3.3.1.1(3,7)]dec-2-yl [R-(R*,S*) ]-[2-[[1-(hydroxymethyl)-2-phenylethyl]amino]-1-(1H-indol-3-ylmethyl)-2-oxoethyl]carbamate

Compound Description: This compound, denoted as compound 4 in the source paper, is a CCK-B "dipeptoid" ligand with a binding affinity (IC50) of 852 nM for the cholecystokinin-B (CCK-B) receptor. []

Tricyclo[3.3.1.1(3,7)]dec-2-yl (R)-[1-(1H-indol-3-ylmethyl)-1-methyl-2-oxo-2-[(2-phenylethyl)amino]ethyl]carbamate

Compound Description: This CCK-B "dipeptoid" ligand, referred to as compound 23 in the source paper, displays a higher affinity for the CCK-B receptor (IC50 = 32 nM) compared to compound 4. []

Tricyclo[3.3.1.1(3,7)]dec-2-yl-3-(1H-indol-3-yl-methyl)-3-methyl-4,9-dioxo-7-phenyl-5,13-dioxa-2,8-diazatetradec-10-enoate

Compound Description: This compound, represented as compound 36 in the source paper, exhibits selectivity for the CCK-B receptor with an IC50 value of 38.8 nM. It features a fumarate side chain appended to the phenethyl group. []

Tricyclo[3.3.1.1(3,7)]dec-2-yl [1-[4,5-dihydro-4-(phenylmethyl)-2-thiazolyl]-2-(1H-indol-3-yl)ethyl]carbamate

Compound Description: This compound, designated as compound 5 in the study, displays selectivity for the CCK-A receptor with an IC50 value of 125 nM. Notably, it incorporates a 4,5-dihydro-1,3-thiazole ring as an amide replacement. []

Overview

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclohex-3-enecarboxamide is a complex organic compound with significant potential in pharmaceutical applications. Its molecular formula is C14H12N6O3S, and it has a molecular weight of 344.35 g/mol. This compound is notable for its structural features, which include a cyclohexene ring and a tetrazole moiety, making it relevant in medicinal chemistry, particularly as a potential inhibitor of fibroblast growth factor receptors (FGFR) and other biological targets.

Source

The compound is primarily sourced from chemical databases such as PubChem and various scientific literature that detail its synthesis and applications. Notably, it has been referenced in patent filings related to FGFR inhibitors, indicating its relevance in therapeutic research.

Classification

This compound falls under the category of carboxamides due to the presence of the carboxamide functional group. It also contains a tetrazole ring, which is often associated with bioactive compounds. The presence of multiple functional groups allows for diverse interactions within biological systems.

Synthesis Analysis

Methods

The synthesis of N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclohex-3-enecarboxamide typically involves multi-step synthetic pathways. A common method includes:

  1. Formation of the Tetrazole Ring: The initial step often involves the reaction of hydrazine derivatives with carbonyl compounds to form the tetrazole structure.
  2. Cyclization: Subsequent steps may involve cyclization reactions to introduce the cyclohexene moiety.
  3. Amidation: The final step generally includes amidation reactions to attach the carboxamide group to the aromatic system.

Technical Details

The synthetic pathway can be monitored using techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclohex-3-enecarboxamide can be represented as follows:

C14H12N6O3S\text{C}_{14}\text{H}_{12}\text{N}_{6}\text{O}_{3}\text{S}

Data

Key structural features include:

  • The tetrazole ring, which contributes to its biological activity.
  • The cyclohexene ring, providing rigidity and influencing its interaction with biological targets.
  • The carboxamide group, enhancing solubility and reactivity.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for amides and heterocycles, including:

  1. Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield corresponding carboxylic acid and amine.
  2. Substitution Reactions: The aromatic system may undergo electrophilic substitution reactions due to the presence of electron-donating groups.
  3. Redox Reactions: The tetrazole moiety can engage in redox chemistry, potentially leading to new derivatives.

Technical Details

Reactions can be studied using techniques such as infrared spectroscopy (IR) to monitor functional group transformations and NMR spectroscopy to observe changes in molecular structure.

Mechanism of Action

Process

The mechanism of action for N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclohex-3-enecarboxamide primarily involves its interaction with FGFRs:

  1. Binding: The compound binds to the active site of FGFRs, inhibiting their activity.
  2. Signal Transduction Interference: This inhibition disrupts downstream signaling pathways involved in cell proliferation and differentiation.

Data

Studies indicate that compounds with similar structures exhibit potent inhibitory effects on FGFR activity, suggesting that this compound may share similar pharmacological properties.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically exists as a crystalline solid.
  • Melting Point: Specific melting points can vary based on purity but are generally determined during synthesis.

Chemical Properties

Key chemical properties include:

Relevant data from studies indicate that this compound exhibits favorable solubility characteristics conducive for biological assays.

Applications

Scientific Uses

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclohex-3-enecarboxamide has several potential applications:

  1. Pharmaceutical Research: As an FGFR inhibitor, it may be explored for treating cancers associated with aberrant FGFR signaling.
  2. Biological Studies: Useful in studying signal transduction pathways related to cell growth and differentiation.
  3. Drug Development: Potential lead compound for developing new therapeutic agents targeting FGFR-related diseases.

Properties

CAS Number

1396806-25-9

Product Name

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclohex-3-enecarboxamide

IUPAC Name

N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]cyclohex-3-ene-1-carboxamide

Molecular Formula

C16H18N6O3

Molecular Weight

342.359

InChI

InChI=1S/C16H18N6O3/c17-14(23)10-21-16(25)22(20-19-21)13-8-6-12(7-9-13)18-15(24)11-4-2-1-3-5-11/h1-2,6-9,11H,3-5,10H2,(H2,17,23)(H,18,24)

InChI Key

VAFHEERWDNOKDR-UHFFFAOYSA-N

SMILES

C1CC(CC=C1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.